molecular formula C19H22N2O2 B267015 N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

货号 B267015
分子量: 310.4 g/mol
InChI 键: VFFBRHYCWBCFNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and is currently being developed by Bristol Myers Squibb for the treatment of various autoimmune diseases.

作用机制

BMS-986165 works by binding to the active site of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and preventing its activation. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide is a key enzyme in the signaling pathway that leads to the activation of B cells and other immune cells. By inhibiting N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, BMS-986165 reduces the activation of these cells and decreases inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation in preclinical models of autoimmune diseases. This reduction in inflammation is thought to be due to the inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and the subsequent decrease in the activation of B cells and other immune cells.

实验室实验的优点和局限性

BMS-986165 has several advantages as a potential therapeutic agent for autoimmune diseases. It has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which is a key enzyme in the activation of B cells and other immune cells. It has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of BMS-986165 in lab experiments, including its complex synthesis and the need for expertise in organic chemistry.

未来方向

There are several potential future directions for the development of BMS-986165 as a therapeutic agent for autoimmune diseases. These include exploring its efficacy in clinical trials, investigating its potential use in combination with other drugs, and exploring its use in other autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of BMS-986165 and its potential side effects.

合成方法

The synthesis of BMS-986165 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The process is complex and requires expertise in organic chemistry.

科学研究应用

BMS-986165 has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which plays a critical role in the activation of B cells and other immune cells. This inhibition has been shown to reduce inflammation and improve disease outcomes in preclinical studies of rheumatoid arthritis, lupus, and other autoimmune diseases.

属性

产品名称

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC 名称

N-[4-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)16-9-11-17(12-10-16)21-19(23)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI 键

VFFBRHYCWBCFNA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

规范 SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。